molecular formula C30H20O2 B049312 Me Pdbac CAS No. 116047-36-0

Me Pdbac

Cat. No.: B049312
CAS No.: 116047-36-0
M. Wt: 412.5 g/mol
InChI Key: HIZIXJUMHAVKFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product’s formation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or alkyl groups .

Scientific Research Applications

Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s rigid aromatic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. These interactions can lead to various biological effects, including modulation of enzyme activity, alteration of gene expression, and disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and physical properties. Its rigid structure and ability to undergo various chemical reactions make it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

methyl 13-phenylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20O2/c1-32-30(31)29-27-22-13-7-5-9-19(22)15-17-24(27)26(21-11-3-2-4-12-21)25-18-16-20-10-6-8-14-23(20)28(25)29/h2-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZIXJUMHAVKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C3=C1C4=CC=CC=C4C=C3)C5=CC=CC=C5)C=CC6=CC=CC=C62
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151271
Record name Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116047-36-0
Record name Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116047360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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